N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate
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Overview
Description
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.78 g/mol . It is a light yellow liquid that is sensitive to light and moisture . This compound is known for its use as an N-halamine monomer, which is utilized in the preparation of water-based polymeric N-halamines.
Preparation Methods
The synthesis of N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with methacrylic acid in the presence of a chlorinating agent . The reaction is typically carried out under controlled temperature and inert atmosphere conditions to prevent degradation of the product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate has several scientific research applications:
Mechanism of Action
The antimicrobial activity of N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is attributed to its ability to release chlorine atoms, which can disrupt the cell membranes of microorganisms. The compound targets the cell walls and membranes of bacteria and fungi, leading to cell lysis and death. The release of chlorine is a key pathway involved in its antimicrobial mechanism.
Comparison with Similar Compounds
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is unique due to its specific structure and antimicrobial properties. Similar compounds include:
N-Chloro-2,2,6,6-tetramethyl-4-piperidone: Another N-halamine compound with similar antimicrobial properties.
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: A related compound without the chlorine atom, used in polymer synthesis.
The presence of the chlorine atom in this compound enhances its antimicrobial activity compared to its non-chlorinated counterparts .
Biological Activity
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (NCTMP) is a synthetic compound classified as an N-halamine monomer. Its biological activity has garnered attention due to its potential applications in antimicrobial coatings and materials. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22ClNO2
- Molecular Weight : 259.77 g/mol
- CAS Number : 1126272-77-2
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
NCTMP exhibits its biological activity primarily through its chlorinated structure, which allows it to release chlorine upon contact with moisture. This property is characteristic of N-halamines, enabling them to act as effective disinfectants and antimicrobial agents. The release of chlorine can disrupt microbial cell membranes and enzymatic functions, leading to cell death.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of NCTMP against various pathogens:
-
Bacterial Activity :
- Effective against Staphylococcus aureus and Escherichia coli, both common pathogens associated with healthcare-associated infections.
- Exhibits significant bactericidal activity when incorporated into polymer matrices.
-
Fungal Activity :
- Demonstrated antifungal properties against Candida albicans, a prevalent opportunistic pathogen.
The following table summarizes the antimicrobial effectiveness of NCTMP against different microorganisms:
Microorganism | Activity Type | Reference |
---|---|---|
Staphylococcus aureus | Bactericidal | |
Escherichia coli | Bactericidal | |
Candida albicans | Antifungal |
Study 1: Polyurethane Coatings
In a study published in the Journal of Applied Polymer Science, NCTMP was incorporated into polyurethane coatings to evaluate its biocidal efficacy. The results indicated that the coatings exhibited sustained antibacterial activity over time, significantly reducing biofilm formation on surfaces exposed to bacterial colonization .
Study 2: Controlled Release Systems
Another research project focused on developing fibrous materials containing NCTMP for controlled release applications. The study found that these materials effectively released chlorine over extended periods, maintaining antimicrobial activity against biofilms formed by Pseudomonas aeruginosa . This demonstrates the potential for NCTMP in medical textiles and other applications where biofilm control is critical.
Safety and Toxicity
While NCTMP shows promising antimicrobial properties, safety assessments are essential for its application in consumer products. The compound is classified as harmful (Xn) and poses risks such as skin irritation and respiratory issues upon exposure . Proper handling and usage guidelines must be established to mitigate these risks.
Properties
IUPAC Name |
(1-chloro-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKFRBDENHXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)Cl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700525 |
Source
|
Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126272-77-2 |
Source
|
Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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